molecular formula C18H22N8O14 B14440157 Hexane-1,6-diamine;2,4,6-trinitrophenol CAS No. 80063-88-3

Hexane-1,6-diamine;2,4,6-trinitrophenol

Cat. No.: B14440157
CAS No.: 80063-88-3
M. Wt: 574.4 g/mol
InChI Key: AWULUOHTYBHFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexane-1,6-diamine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: hexane-1,6-diamine and 2,4,6-trinitrophenolIt is a diamine, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups It is a yellow crystalline solid that is highly explosive and has been used historically in munitions .

Chemical Reactions Analysis

Types of Reactions

Hexane-1,6-diamine undergoes various chemical reactions, including:

2,4,6-Trinitrophenol undergoes:

    Nitration: Further nitration can occur under specific conditions.

    Reduction: It can be reduced to form aminophenols.

Common Reagents and Conditions

Major Products

Mechanism of Action

Hexane-1,6-diamine acts as a bifunctional monomer in polymerization reactions, where its amine groups react with carboxylic acids or isocyanates to form long polymer chains . The mechanism involves nucleophilic attack by the amine groups on electrophilic carbonyl or isocyanate groups.

2,4,6-Trinitrophenol exerts its effects through its nitro groups, which can undergo redox reactions. Its explosive nature is due to the rapid decomposition of the nitro groups, releasing large amounts of energy .

Comparison with Similar Compounds

Properties

CAS No.

80063-88-3

Molecular Formula

C18H22N8O14

Molecular Weight

574.4 g/mol

IUPAC Name

hexane-1,6-diamine;2,4,6-trinitrophenol

InChI

InChI=1S/2C6H3N3O7.C6H16N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-5-3-1-2-4-6-8/h2*1-2,10H;1-8H2

InChI Key

AWULUOHTYBHFMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCN)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.